N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide

Description

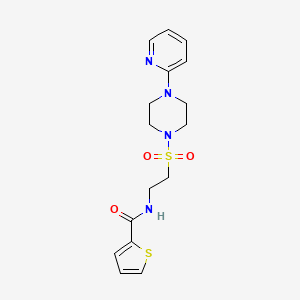

N-(2-((4-(Pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene-2-carboxamide core linked via a sulfonamide-containing ethyl chain to a 4-(pyridin-2-yl)piperazine moiety. This structure combines pharmacologically relevant groups:

- Thiophene carboxamide: Known for antimicrobial and genotoxic activities in analogs .

- Sulfonamide ethyl linker: Enhances hydrogen-bonding capacity and solubility.

- Piperazine-pyridinyl group: Common in acetylcholinesterase (AChE) inhibitors (e.g., rivastigmine derivatives) and may influence CNS targeting .

Properties

IUPAC Name |

N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3S2/c21-16(14-4-3-12-24-14)18-7-13-25(22,23)20-10-8-19(9-11-20)15-5-1-2-6-17-15/h1-6,12H,7-11,13H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYBYIDVZMFKJAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCNC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to interact with various targets, such as dna-topoisomerase complexes.

Mode of Action

It is suggested that the compound may interact with its targets, leading to changes in their function

Biochemical Pathways

Based on the potential targets, it can be inferred that the compound may influence pathways related to the function of the targets it interacts with.

Pharmacokinetics

It is suggested that modifications to the compound’s structure, such as the c-7 multi-ring substituents, are intended to improve its pharmacokinetic profile.

Biological Activity

N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide is a compound that incorporates a thiophene moiety, a piperazine ring, and a pyridine derivative. This unique structural composition suggests potential biological activities, particularly in medicinal chemistry. The compound's sulfonamide group may also enhance its pharmacological properties, making it a candidate for various therapeutic applications.

Chemical Structure

The compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. The piperazine and pyridine groups facilitate binding to various biological targets, modulating their activity. The thiophene backbone adds structural stability and enhances membrane permeability, which is crucial for drug efficacy.

Antitumor Activity

Research has indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, thiazole-bearing compounds have shown promising antitumor properties, with IC50 values indicating effective inhibition of cell proliferation . The structure-activity relationship (SAR) studies suggest that modifications in the thiophene and piperazine moieties can enhance anticancer activity.

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | A431 | 1.98 |

| Compound B | HT29 | 23.30 |

| N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)thiophene | Various | TBD |

Anticonvulsant Activity

Similar compounds have been evaluated for anticonvulsant properties. For example, thiazole derivatives demonstrated significant anticonvulsant activity in animal models, suggesting that N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)thiophene could also possess similar effects .

Study 1: Antitumor Effects

In a study examining the antitumor effects of various sulfonamide derivatives, N-(2-((4-(pyridin-2-yl)piperazin-1-yl)sulfonyl)ethyl)thiophene was included in a series of compounds tested against human cancer cell lines. The results indicated that the compound exhibited moderate cytotoxicity, with further optimization of its structure suggested for enhanced efficacy.

Study 2: Neuropharmacological Effects

Another study explored the neuropharmacological potential of piperazine derivatives. The findings suggested that these compounds could modulate neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Features

Table 1: Key Structural Differences

Key Observations :

Crystallography and Intermolecular Interactions

Table 2: Crystallographic Data

Key Observations :

Key Observations :

- The sulfonamide linker may confer antimicrobial activity, as seen in sulfa drugs, though structural differences from the nitrophenyl analog could modulate efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.